![molecular formula C15H10N4 B2449889 2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile CAS No. 302936-41-0](/img/structure/B2449889.png)
2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile
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Description
Synthesis Analysis
While specific synthesis methods for “2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile” were not found, similar compounds have been synthesized through various methods. For instance, the synthesis of 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied .
Scientific Research Applications
Mitochondrial Uncoupling Agent
FCCP is a potent uncoupler of oxidative phosphorylation in mitochondria. By transporting protons across cell membranes, it disrupts ATP synthesis. At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules. It achieves this by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and impairing the binding of microtubule-associated proteins .
Bioenergetics and Metabolic Studies
FCCP is a valuable tool for investigating cellular metabolism. It allows researchers to measure mitochondrial respiration rates, assess proton leak, and study energy balance. Its use in metabolic profiling contributes to our understanding of metabolic diseases.
properties
IUPAC Name |
2-[(4-phenylphenyl)hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-15(11-17)19-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQATQPCYMDQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile |
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